N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide
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Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbinol.
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the thiadiazole and indole derivatives through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiadiazole and indole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in key biological processes.
Receptor Binding: Binding to specific receptors to modulate their activity.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-hydroxy-1H-indol-1-yl)propanamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-chloro-1H-indol-1-yl)propanamide
- N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methyl-1H-indol-1-yl)propanamide
Uniqueness
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is unique due to the presence of both the thiadiazole and indole moieties, which confer distinct biological activities and chemical reactivity. The methoxy group on the indole ring may also influence its pharmacokinetic properties and interactions with molecular targets.
Properties
Molecular Formula |
C17H18N4O2S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C17H18N4O2S/c1-23-14-4-2-3-13-12(14)7-9-21(13)10-8-15(22)18-17-20-19-16(24-17)11-5-6-11/h2-4,7,9,11H,5-6,8,10H2,1H3,(H,18,20,22) |
InChI Key |
YFKCKZBTQRCNJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
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